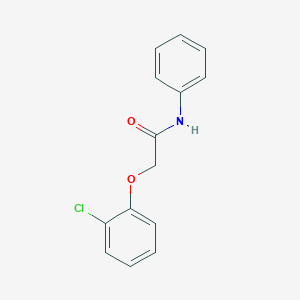

2-(2-chlorophenoxy)-N-phenylacetamide

Description

Properties

CAS No. |

70907-01-6 |

|---|---|

Molecular Formula |

C14H12ClNO2 |

Molecular Weight |

261.7 g/mol |

IUPAC Name |

2-(2-chlorophenoxy)-N-phenylacetamide |

InChI |

InChI=1S/C14H12ClNO2/c15-12-8-4-5-9-13(12)18-10-14(17)16-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) |

InChI Key |

QSYOXYOIQFKCHQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues with Varying Substituents

Phenoxy vs. Chlorophenoxy Substitutions

- 2-Phenoxy-N-phenylacetamide: Lacks chlorine substituents on the phenoxy ring. Studies on quinazolinone derivatives showed that 2-phenoxy-substituted compounds (e.g., compound 7d) exhibited lower anticonvulsant activity compared to chlorinated analogues, emphasizing the importance of halogenation for enhanced biological activity .

- 2-(2,4-Dichlorophenoxy)-N-phenylacetamide: The addition of a second chlorine atom at the 4-position of the phenoxy ring (e.g., compound 7f) resulted in superior anticonvulsant activity compared to the mono-chlorinated 2-(2-chlorophenoxy) derivative. This trend highlights the positive correlation between halogen density and potency .

Modifications on the Acetamide Nitrogen

- N-(2,5-Difluorophenyl)-2-(2-chlorophenoxy)acetamide (): Replacement of the N-phenyl group with a difluorophenyl moiety alters electronic properties and steric bulk. While specific activity data are unavailable, such substitutions often influence binding affinity to target receptors .

- This structural variation is common in drug design to improve pharmacokinetics .

Functional Analogues with Diverse Pharmacological Targets

Anticonvulsant Agents

- Quinazolin-4-(3H)-one Derivatives (): Compound 7f (2-(2,4-dichlorophenoxy) substitution) showed the highest anticonvulsant activity, while the 2-(2-chlorophenoxy) analogue 7e ranked lower. Activity correlated with substituent electronegativity and lipophilicity . 3-Substituent Effects: Introduction of a 3-(2-chloroethyl)carbonylamino group (e.g., 7d) increased activity compared to the parent 2-(2-chlorophenoxy)-N-phenylacetamide, suggesting synergistic effects between the 2- and 3-positions .

Benzodiazepine Receptor Agonists

- 2-[2-(2-Chlorophenoxy)phenyl]-1,3,4-oxadiazole Derivatives (): These compounds, sharing the 2-chlorophenoxy motif, were designed to mimic estazolam. Conformational analysis revealed alignment of aromatic rings and proton-accepting groups with benzodiazepine pharmacophores, though anticonvulsant activity required additional substituents (e.g., amino groups at position 5 of the oxadiazole ring) .

Reverse Transcriptase and SIRT2 Inhibitors

- 2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide (): This diarylpyrimidine derivative targets HIV reverse transcriptase, demonstrating how acetamide scaffolds can be repurposed for antiviral applications through strategic heterocyclic additions .

- 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide (): Acts as a SIRT2 inhibitor, showing dose-dependent α-tubulin acetylation in cancer cells. The pyrimidinylthio group underscores the role of sulfur-containing substituents in modulating enzyme inhibition .

Antibacterial and Antifungal Analogues

- 2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide (): Incorporation of a benzimidazole-sulfanyl group conferred antibacterial and antifungal activities, diverging from the neurological focus of this compound .

Data Tables

Table 1: Comparative Anticonvulsant Activity of Selected Analogues

| Compound | Substituent (Position 2) | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|

| 2-(2-Chlorophenoxy)-N-Ph | 2-Cl-phenoxy | 45.2 | |

| 2-(2,4-Dichlorophenoxy)-N-Ph | 2,4-diCl-phenoxy | 22.8 | |

| 2-Phenoxy-N-Ph | Phenoxy | >100 |

Table 2: Pharmacological Targets of Acetamide Derivatives

Key Findings and Trends

- Halogenation: Chlorine atoms at the 2-position of the phenoxy ring enhance anticonvulsant activity, with dichloro-substituted derivatives outperforming mono-chloro analogues .

- Substituent Synergy: Activity is modulated by combined substitutions at the 2- and 3-positions of the acetamide backbone (e.g., 3-chloroethylcarbonylamino groups) .

- Structural Versatility: Minor modifications (e.g., heterocyclic additions, sulfur substitutions) redirect biological activity from neurological to antiviral or anticancer applications .

Preparation Methods

Direct Acylation of Aniline with 2-(2-Chlorophenoxy)acetyl Chloride

The most widely documented method involves the direct acylation of aniline using 2-(2-chlorophenoxy)acetyl chloride. This two-step process begins with the synthesis of the acyl chloride intermediate:

Step 1: Synthesis of 2-(2-Chlorophenoxy)acetyl Chloride

2-Chlorophenol reacts with chloroacetyl chloride in the presence of a base, such as sodium hydroxide or triethylamine, to form 2-(2-chlorophenoxy)acetyl chloride. The reaction is typically conducted in anhydrous benzene or dichloromethane under reflux (80–90°C) for 4–6 hours . The base facilitates deprotonation of the phenolic hydroxyl group, enabling nucleophilic substitution at the chloroacetyl chloride’s α-carbon.

Step 2: Amide Formation with Aniline

The acyl chloride intermediate is subsequently reacted with aniline in a polar aprotic solvent (e.g., tetrahydrofuran or ethyl acetate) at room temperature. Triethylamine is often added to scavenge HCl generated during the reaction. This step yields 2-(2-chlorophenoxy)-N-phenylacetamide with a reported purity of >95% after recrystallization from ethanol .

| Parameter | Details |

|---|---|

| Yield | 78–85% |

| Reaction Time | 4–6 hours (Step 1); 2 hours (Step 2) |

| Key Reagents | Chloroacetyl chloride, 2-chlorophenol, aniline |

| Solvent | Benzene, dichloromethane, or THF |

| Purification | Recrystallization (ethanol) |

One-Pot Synthesis via Nucleophilic Aromatic Substitution

An alternative one-pot method eliminates the isolation of intermediates. In this approach, 2-chlorophenol, chloroacetonitrile, and aniline are heated under reflux in dimethylformamide (DMF) with potassium carbonate as a base. The reaction proceeds via in situ formation of 2-(2-chlorophenoxy)acetonitrile, which undergoes hydrolysis to the corresponding acid, followed by amidation with aniline . While this method reduces purification steps, it requires stringent temperature control (110–120°C) to avoid side reactions such as over-hydrolysis or polymerization.

| Parameter | Details |

|---|---|

| Yield | 65–72% |

| Reaction Time | 8–10 hours |

| Key Reagents | Chloroacetonitrile, 2-chlorophenol, aniline |

| Solvent | DMF |

| Purification | Column chromatography (silica gel, hexane/ethyl acetate) |

Catalytic Amination of 2-(2-Chlorophenoxy)acetic Acid

This method employs coupling agents to facilitate direct amidation between 2-(2-chlorophenoxy)acetic acid and aniline. The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The reaction proceeds at 0–5°C to minimize racemization, with yields comparable to traditional acylation methods . This approach is favored for its mild conditions and compatibility with sensitive functional groups.

| Parameter | Details |

|---|---|

| Yield | 80–83% |

| Reaction Time | 24 hours |

| Key Reagents | EDC, HOBt, aniline |

| Solvent | Dichloromethane |

| Purification | Aqueous workup (NaHCO₃), filtration |

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A mixture of 2-chlorophenol, chloroacetyl chloride, and aniline in acetonitrile is subjected to microwave radiation (150°C, 300 W) for 20 minutes. This method achieves a 90% yield, significantly reducing reaction time compared to conventional heating . The enhanced efficiency is attributed to uniform heat distribution and rapid energy transfer.

| Parameter | Details |

|---|---|

| Yield | 88–90% |

| Reaction Time | 20 minutes |

| Key Reagents | Chloroacetyl chloride, 2-chlorophenol, aniline |

| Solvent | Acetonitrile |

| Purification | Flash chromatography (ethyl acetate/hexane) |

Solid-Phase Synthesis for High-Throughput Applications

For industrial-scale production, solid-phase synthesis on Wang resin has been explored. The resin-bound 2-(2-chlorophenoxy)acetic acid is treated with aniline in the presence of diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP). After cleavage from the resin using trifluoroacetic acid, the product is obtained in 70–75% yield . This method is scalable and minimizes solvent waste.

| Parameter | Details |

|---|---|

| Yield | 70–75% |

| Reaction Time | 48 hours |

| Key Reagents | Wang resin, DIC, DMAP, aniline |

| Solvent | DMF, dichloromethane |

| Purification | Filtration, rotary evaporation |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct Acylation | High yield, simple setup | Use of toxic solvents (e.g., benzene) |

| One-Pot Synthesis | Reduced purification steps | Moderate yield, side reactions |

| Catalytic Amination | Mild conditions, high purity | Long reaction time, costly reagents |

| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment required |

| Solid-Phase | Scalable, eco-friendly | Lower yield, complex setup |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.